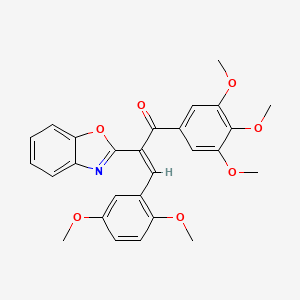
(2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes benzoxazole and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: Starting with 2-aminophenol and benzoic acid derivatives, the benzoxazole ring is formed through a cyclization reaction under acidic conditions.
Aldol Condensation: The key step involves an aldol condensation between the benzoxazole derivative and the appropriate methoxy-substituted benzaldehydes. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or methoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or partially reduced intermediates.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the materials science field, this compound could be used in the development of organic semiconductors, dyes, or other functional materials due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism by which (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple methoxy groups and the benzoxazole ring can facilitate interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Lacks the benzoxazole ring, which may reduce its biological activity or alter its chemical properties.
(2E)-2-benzoxazol-2-yl-3-phenylprop-2-en-1-one: Lacks the methoxy groups, potentially affecting its solubility and reactivity.
Uniqueness
The combination of the benzoxazole ring with multiple methoxy-substituted phenyl groups in (2E)-2-benzoxazol-2-yl-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one provides a unique set of chemical and physical properties. This structural uniqueness can lead to distinct biological activities and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H25NO7 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO7/c1-30-18-10-11-21(31-2)16(12-18)13-19(27-28-20-8-6-7-9-22(20)35-27)25(29)17-14-23(32-3)26(34-5)24(15-17)33-4/h6-15H,1-5H3/b19-13- |
InChI Key |
JBWLEPSMIFEDGJ-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















